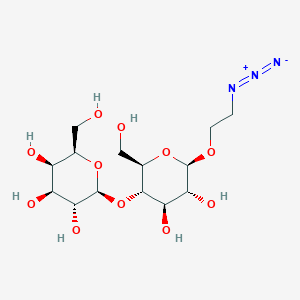

b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl-

Description

BenchChem offers high-quality b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H25N3O11 |

|---|---|

Molecular Weight |

411.36 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C14H25N3O11/c15-17-16-1-2-25-13-11(24)9(22)12(6(4-19)27-13)28-14-10(23)8(21)7(20)5(3-18)26-14/h5-14,18-24H,1-4H2/t5-,6-,7+,8+,9-,10-,11-,12-,13-,14+/m1/s1 |

InChI Key |

RJQOAPBBNHAZBL-VNQPAINQSA-N |

Isomeric SMILES |

C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-] |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Biological Activity

β-D-Glucopyranoside, 2-azidoethyl 4-O-β-D-galactopyranosyl- is a complex glycoside that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its azidoethyl group attached to a β-D-glucopyranoside backbone, with a 4-O-β-D-galactopyranosyl substituent. The molecular formula is with a molecular weight of approximately 704.6 g/mol. The presence of the azido group offers potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C28H40N4O17 |

| Molecular Weight | 704.6 g/mol |

| Purity | 95-98% |

| CAS Number | 635704-63-1 |

Antimicrobial Properties

Research indicates that glycosides like β-D-glucopyranoside derivatives exhibit antimicrobial activity. The presence of the azido group may enhance this activity by facilitating interactions with microbial membranes or enzymes. Studies have shown that related compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Immunomodulatory Effects

Glycosides have been reported to modulate immune responses. The specific structure of β-D-glucopyranoside, 2-azidoethyl 4-O-β-D-galactopyranosyl- may influence cytokine production and immune cell activation. Preliminary studies indicate that such compounds can enhance the activity of macrophages and other immune cells, potentially aiding in the treatment of autoimmune diseases or infections .

Anticancer Activity

There is emerging evidence that glycosides can exhibit anticancer properties. The mechanism may involve apoptosis induction in cancer cells or inhibition of tumor growth through various pathways, including modulation of cell signaling and interaction with specific receptors on cancer cells. Research into similar compounds has shown promising results in vitro .

Synthesis

The synthesis of β-D-glucopyranoside, 2-azidoethyl 4-O-β-D-galactopyranosyl- involves several steps, including glycosylation reactions that can be optimized for yield and purity. The following general synthetic pathway is often employed:

- Protection of Hydroxyl Groups : Initial protection of hydroxyl groups on the glucopyranoside to prevent unwanted reactions.

- Glycosylation : Use of suitable glycosyl donors and acceptors to form the desired β-glycosidic bond.

- Introduction of Azido Group : Conversion of a suitable precursor into the azido derivative through nucleophilic substitution.

- Deprotection : Removal of protecting groups to yield the final product.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various glycosides against resistant bacterial strains. The results indicated that β-D-glucopyranoside derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for antibiotic development .

- Immunomodulatory Effects : In vitro studies demonstrated that the compound enhanced TNF-alpha production in macrophages, suggesting its role as an immunomodulator . This could be particularly beneficial in therapeutic strategies for enhancing immune responses.

- Anticancer Properties : Research on related compounds revealed that certain glycosides could induce apoptosis in breast cancer cell lines through mitochondrial pathways, indicating that β-D-glucopyranoside derivatives might share similar mechanisms .

Chemical Reactions Analysis

Key Reaction Types

1.1 Click Chemistry (Azide-Alkyne Cycloaddition)

The azido group (–N₃) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is pivotal for bioconjugation and polymer synthesis.

1.2 Staudinger Ligation

The azide reacts with triphenylphosphine derivatives to form iminophosphorane intermediates, enabling selective labeling of biomolecules.

1.3 Hydrolysis of Glycosidic Bonds

The β(1→4) glycosidic bond between galactopyranosyl and glucopyranoside is susceptible to acid-catalyzed hydrolysis, yielding monosaccharides under acidic conditions . Enzymatic cleavage using β-galactosidase is also reported .

1.4 Glycosylation Reactions

The compound acts as a glycosyl donor in oligosaccharide synthesis. For example, coupling with mannose derivatives via glycosyltransferases produces branched glycans .

Reaction Thermodynamics and Kinetics

-

Hydrolysis Enthalpy : ΔrH° = 0.44 ± 0.11 kJ/mol for lactose hydrolysis (a structurally analogous reaction) .

-

Click Chemistry Efficiency : >90% yield under optimized Cu(I) conditions.

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-azidoethyl 4-O-b-D-galactopyranosyl-b-D-glucopyranoside, and how is regioselectivity achieved?

- Methodology : The compound is synthesized via regioselective glycosylation. A common approach involves:

- Step 1 : Acetylation/isopropylidenation of precursor sugars to protect reactive hydroxyl groups .

- Step 2 : Enzymatic glycosylation using FUT5 (α1,3-fucosyltransferase) with GDP-fucose as a donor substrate in Tris-HCl buffer (pH 7.5) and MnCl₂ as a cofactor .

- Step 3 : Purification via Biogel P-2 size-exclusion chromatography, followed by HPLC on a semi-preparative HILIC column (65% CH₃CN/10 mM ammonium formate) .

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR : ¹H and ¹³C spectra in D₂O resolve anomeric protons (δ ~4.5–5.5 ppm) and glycosidic linkages .

- Mass Spectrometry : MALDI-TOF MS confirms molecular weight (e.g., observed [M+Na]⁺ at m/z 1487.1865 vs. calculated 1486.5546) .

- Purity : Assessed via HPLC retention time (e.g., 13 min under isocratic conditions) .

Q. What are the primary applications of the azide functional group in this compound?

- Methodology : The 2-azidoethyl group enables click chemistry (azide-alkyne cycloaddition) for:

- Bioconjugation : Covalent attachment to alkyne-modified biomolecules (e.g., proteins, fluorescent tags) .

- Surface Functionalization : Immobilization on alkyne-coated substrates for glycan array studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Case Study : A reported molecular weight discrepancy (Δ ~0.5 Da between observed and calculated [M+Na]⁺) may arise from isotopic distribution or adduct formation.

- Solution : Use high-resolution MS (HRMS) and isotopic pattern analysis to distinguish between calculation errors and experimental artifacts .

Q. What strategies optimize glycosylation efficiency in enzymatic vs. chemical synthesis?

- Enzymatic : FUT5 achieves >90% yield but requires precise pH (7.5) and Mn²⁺ cofactors. Substrate specificity must be validated via kinetic assays (e.g., Kₘ for GDP-fucose) .

- Chemical : Regioselective acetylation (e.g., orthoester intermediates) minimizes side reactions but requires harsh conditions (e.g., p-toluenesulfonic acid) and lowers yields (~74%) .

Q. How do protecting groups influence the reactivity of hydroxyl groups during synthesis?

- Example : Isopropylidenation selectively protects 3,4-diols on galactopyranoside, leaving 2,6-OH free for subsequent acetylation .

- Data : Acetylation with 2,2-dimethoxypropane yields 2-azidoethyl 2,6-di-O-acetyl-β-D-galactopyranoside (72% yield) .

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.